molecular formula C20H24FN3O3 B5357717 N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE

N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE

Cat. No.: B5357717
M. Wt: 373.4 g/mol
InChI Key: IKWMNKRUGJWJIG-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE is a complex organic compound that features a cyclopropyl group, a fluorinated benzisoxazole moiety, and a piperidine ring

Properties

IUPAC Name

N-cyclopropyl-5-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c21-14-4-7-16-17(12-14)27-23-20(16)13-8-10-24(11-9-13)19(26)3-1-2-18(25)22-15-5-6-15/h4,7,12-13,15H,1-3,5-6,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWMNKRUGJWJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE typically involves multiple steps:

    Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzyl alcohol, under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or a similar reagent.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzisoxazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated reagents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium hydride) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzisoxazole moiety may play a key role in binding to these targets, while the piperidine ring could influence the compound’s overall pharmacokinetics and dynamics. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)benzisoxazole: Shares the benzisoxazole and piperidine components but lacks the cyclopropyl and amide groups.

    Risperidone: An antipsychotic that also contains a benzisoxazole ring but differs in its overall structure and pharmacological profile.

Uniqueness

N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, could influence the compound’s stability and reactivity compared to similar molecules.

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